L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI)
Description
Properties
CAS No. |
73942-36-6 |
|---|---|
Molecular Formula |
C20H24N2O6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-phenylpropanoic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO3.C9H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;10-8(9(12)13)5-6-1-3-7(11)4-2-6/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);1-4,8,11H,5,10H2,(H,12,13)/t10-;8-/m10/s1 |
InChI Key |
AHMABMCMFFVUBR-VRGCIBTBSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Esterification and Acylation
The most widely documented approach involves sequential esterification, acylation, and coupling reactions:
Esterification of L-Tyrosine :
L-Tyrosine is treated with methanol in the presence of thionyl chloride (SOCl₂) or concentrated sulfuric acid under reflux to yield L-tyrosine methyl ester hydrochloride.
$$
\text{L-Tyrosine} + \text{CH₃OH} \xrightarrow{\text{SOCl}_2} \text{L-Tyrosine methyl ester hydrochloride}
$$
Typical conditions: 1.5–2.5 equivalents of SOCl₂, reflux for 3–6 hours, yielding 95–97%.N-Acetylation of D-Phenylalanine :
D-Phenylalanine undergoes acetylation using acetic anhydride or acetyl chloride in the presence of pyridine or triethylamine.
$$
\text{D-Phenylalanine} + (\text{CH₃CO})₂O \xrightarrow{\text{Base}} \text{N-Acetyl-D-phenylalanine}
$$
Yields exceed 90% with <2% racemization.Peptide Coupling :
The methyl ester of L-tyrosine is coupled with N-acetyl-D-phenylalanine using carbodiimide reagents (e.g., EDC/HOBt) or mixed carbonates.
$$
\text{L-Tyrosine methyl ester} + \text{N-Acetyl-D-phenylalanine} \xrightarrow{\text{EDC/HOBt}} \text{L-Tyrosine,N-(N-acetyl-D-phenylalanyl)}
$$
Yields: 61–85% after purification.
One-Pot Mitsunobu Etherification
A patent (CN112920086A) describes a streamlined process using Mitsunobu conditions for simultaneous etherification and acylation:
- Key Steps :
- Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate the etherification of L-tyrosine with alcohols (e.g., tert-butyl alcohol).
- Hydrolysis and subsequent acylation with 9-fluorenylmethyl-N-succinimidyl carbonate yield the target compound.
- Advantages :
Biocatalytic Approaches
Enzymatic Acylation
Microbial acyltransferases (e.g., from Thalassotalea spp.) enable stereoselective N-acylation under mild conditions:
Racemization and Dynamic Kinetic Resolution
Racemases convert N-acetyl-D,L-phenylalanine into a dynamic mixture, allowing selective crystallization of the D-isomer:
- Conditions :
- pH 7.5, subtilisin Carlsberg protease.
- Outcome :
Analytical Validation
Chromatographic Methods
| Technique | Conditions | Key Metrics | Source |
|---|---|---|---|
| HPLC | C18 column, 0.1% TFA in H₂O/MeCN gradient, 254 nm | Purity >99%, ee >99% | |
| Chiral GC-MS | β-Cyclodextrin column, He carrier gas | Enantiomeric ratio determination |
Spectroscopic Characterization
Challenges and Optimization
Racemization Risks
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Bromine, nitric acid; often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic ring or the amide bond.
Reduction: Reduced forms of the aromatic ring or the amide bond.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Pharmacological Applications
-
Nutritional Support :
- Indications : N-acetyltyrosine is often used as part of parenteral nutrition formulations. It serves as a nitrogen source for patients who cannot tolerate oral intake, thereby preventing negative nitrogen balance during stress conditions .
- Mechanism : Upon administration, it is deacetylated to form L-tyrosine, which is then utilized for protein synthesis and neurotransmitter production .
-
Cognitive Enhancement :
- Stress Response : Studies indicate that L-tyrosine supplementation can mitigate cognitive decline under stress. For instance, a study demonstrated that L-tyrosine improved mental performance during military training and cold-induced stress .
- Case Study : In adolescents with anorexia nervosa, a controlled trial showed that L-tyrosine loading significantly increased blood tyrosine levels, suggesting potential benefits for cognitive function in this population .
- Treatment of Phenylketonuria (PKU) :
Table of Pharmacological Uses
| Application | Description | Evidence Level |
|---|---|---|
| Nutritional Support | Used in parenteral nutrition to prevent negative nitrogen balance | Strong |
| Cognitive Enhancement | Improves cognitive performance under stress conditions | Moderate to Strong |
| Treatment of PKU | Helps maintain tyrosine levels in individuals with PKU | Strong |
Clinical Case Studies
-
Adolescents with Anorexia Nervosa :
- A study involving two adolescents with anorexia nervosa showed that a single dose of 2.5 g L-tyrosine resulted in significant increases in blood tyrosine levels (up to 300% change). Over 12 weeks of continued supplementation, one participant maintained elevated levels, indicating potential long-term benefits .
- Stress-Induced Cognitive Decline :
Mechanism of Action
The mechanism of action of L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism and signaling pathways.
Pathways Involved: It participates in the biosynthesis and degradation of N-acylated aromatic amino acids, influencing cellular functions and metabolic processes.
Comparison with Similar Compounds
Stereochemical Variations
- L-Tyrosine,N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]- (9CI) (CAS 2537-91-9):
- Key Difference : Uses L-phenylalanine instead of D-phenylalanine and a benzyloxycarbonyl (Z) protecting group instead of acetyl.
- Impact : The Z group offers acid-labile protection, making it suitable for stepwise peptide synthesis, whereas the acetyl group is more stable. The L-configuration in phenylalanine may influence receptor binding in biological systems .
- D-Tyrosine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester) (9CI) (CAS 201335-92-4):
Functional Group Modifications
- L-Tyrosinamide,N-acetyl-L-phenylalanyl- (9CI) (CAS 19361-52-5): Key Difference: Tyrosine is amidated at the C-terminus, and phenylalanine is in the L-configuration.
- L-Tyrosine,N-[N-[N-[N-(1-acetyl-L-prolyl)-L-phenylalanyl]-L-histidyl]-L-leucyl]-L-valyl]-(9CI) (CAS 121520-99-8):
Biodegradability
- L-Tyrosine derivatives generally exhibit 5–13% lower biodegradability than L-phenylalanine analogs due to the phenolic –OH group, which hinders microbial degradation . The D-configuration in the target compound may further reduce biodegradation rates, though direct data are lacking.
Solubility and Stability
- The acetyl group in the target compound improves lipophilicity (logP ~1.8 predicted) compared to unprotected analogs. In contrast, phosphate or Fmoc-modified derivatives (e.g., CAS 201335-92-4) show higher polarity .
- Melting Points : Acetylated peptides typically have higher melting points (>150°C) than Z-protected variants due to stronger intermolecular interactions .
Biological Activity
L-Tyrosine, an amino acid precursor in the biosynthesis of neurotransmitters, exhibits significant biological activities, particularly when modified into derivatives like N-(N-acetyl-D-phenylalanyl)-(9CI). This article delves into the biological activity of this compound, highlighting its antioxidant, antidiabetic, and anticancer properties, supported by empirical data and case studies.
Overview of L-Tyrosine and Its Derivatives
L-Tyrosine is a non-essential amino acid synthesized from phenylalanine and is crucial for the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The modification of L-Tyrosine into various derivatives enhances its biological activity. One such derivative is N-(N-acetyl-D-phenylalanyl)-(9CI), which has been studied for its potential therapeutic applications.
1. Antioxidant Activity
Research indicates that L-Tyrosine derivatives exhibit strong antioxidant properties. A study demonstrated that L-Tyrosine esters with a phenolic moiety showed enhanced antioxidant activity compared to their phenylalanine counterparts. This activity is attributed to the ability of these compounds to scavenge free radicals effectively and reduce oxidative stress in biological systems .
2. Antidiabetic Properties
The antidiabetic potential of L-Tyrosine derivatives has been investigated extensively. The presence of a phenolic group in these compounds significantly increases their α-glucosidase inhibitory activity, which is crucial for managing blood glucose levels. Molecular docking studies revealed a direct correlation between the structural characteristics of these surfactants and their antidiabetic efficacy .
3. Anticancer Activity
L-Tyrosine derivatives have also shown promise in anticancer research. The studies indicate that increasing the chain length of the surfactants can enhance anticancer activity up to a certain point before diminishing returns are observed. The binding affinity to proteins such as bovine serum albumin (BSA) suggests that these compounds can be effectively transported within the body, making them suitable candidates for drug design .
Case Study 1: Structure-Activity Relationship
A detailed investigation into the structure-activity relationship (SAR) of N-beta-phenylpropionyl-L-tyrosine revealed that specific structural features are critical for its biological effects. Compounds with hydrophobic binding groups adjacent to a peptide bond exhibited significant inhibitory effects on neuronal activity in model organisms, suggesting potential neuroprotective applications .
Case Study 2: Nutritional Utilization
A study conducted on rats receiving total parenteral nutrition demonstrated that both N-acetyl-L-tyrosine and glycyl-L-tyrosine were efficiently utilized as sources of tyrosine. This finding underscores the importance of these derivatives in clinical nutrition, particularly in cases where oral intake is inadequate .
Data Tables
Q & A
Q. What are the optimal synthetic routes for L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) in peptide chemistry research?
Methodological Answer: The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu strategies.
- Step 1: Load Fmoc-L-Tyrosine(tBu) onto Wang resin.
- Step 2: Deprotect Fmoc with 20% piperidine/DMF.
- Step 3: Couple N-acetyl-D-phenylalanine using HBTU/HOBt activation (3-fold excess, pH 8.5 maintained with 0.1M DIEA).
- Step 4: Cleave from resin with TFA:TIPS:H₂O (95:2.5:2.5) for 2 hours.
- Purification: Reverse-phase HPLC (C18 column, 10–60% acetonitrile gradient, 0.1% TFA). Typical yield: 65–75% .
Key Parameters:
| Parameter | Condition |
|---|---|
| Coupling Time | 2 hours, RT |
| Activation Reagents | HBTU/HOBt/DIEA (1:1:2 molar) |
| Purity Validation | ≥98% by analytical HPLC |
Q. How can researchers characterize the structural integrity and purity of this compound?
Methodological Answer: Use a multi-technique approach :
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) identifies acetyl protons (δ 1.90–2.05 ppm), aromatic protons (δ 6.80–7.35 ppm), and backbone amide signals. 2D NMR (HSQC, HMBC) confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS): ESI+ expected [M+H]+ at m/z 406.1764 (Δ <2 ppm).
- HPLC: C18 column (4.6×250 mm), 1 mL/min, retention time 12.3 min (98.5% purity at 210 nm).
- FTIR: Amide I band at 1650 cm⁻¹ and tyrosine -OH stretch at 3300 cm⁻¹ .
Q. What stability considerations are critical for handling this compound in experimental workflows?
Methodological Answer: Stability is influenced by:
- Storage Conditions: Store at –20°C under argon to prevent oxidation/hydrolysis. Lyophilized form is stable for 6 months .
- Degradation Risks:
| Factor | Effect | Mitigation |
|---|---|---|
| Moisture | Hydrolysis of amide bonds | Use desiccants |
| High Temperature | Racemization of D-phenylalanyl | Avoid >40°C environments |
Advanced Research Questions
Q. How does the D-configuration of the phenylalanyl residue impact biological activity compared to L-isomers?
Methodological Answer: The D-configuration confers resistance to proteolytic degradation and alters receptor binding.
- Experimental Design:
Synthesize both D- and L-isomers.
Compare stability in serum (37°C, 24h) via HPLC.
Assess bioactivity in receptor-binding assays (e.g., GPCRs) using radiolabeled ligands .
Q. What advanced assays can evaluate this compound’s interaction with tyrosine kinase receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize receptor on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations.
- Fluorescence Polarization: Compete with fluorescent ATP analogs in kinase inhibition assays.
- In Silico Docking: Use Schrödinger Suite to model interactions with EGFR or insulin receptor active sites .
Q. How should researchers handle the compound’s oxidation-prone phenolic -OH group during functionalization?
Methodological Answer:
- Protection Strategy: Use tert-butyl dimethylsilyl (TBDMS) groups during synthesis.
- Reaction Conditions:
| Step | Conditions |
|---|---|
| Silylation | TBDMS-Cl, imidazole, DMF, 0°C |
| Deprotection | TBAF/THF, –10°C, 1 hour |
Q. How can contradictory data between computational binding predictions and experimental IC₅₀ values be resolved?
Methodological Answer:
- Cross-Validation:
Perform molecular dynamics simulations (AMBER/NAMD) to assess conformational flexibility.
Validate with isothermal titration calorimetry (ITC) for ΔH/ΔS values.
- Common Pitfalls: Overlooking solvent effects in docking studies or non-equilibrium conditions in assays .
Q. What computational methods predict degradation pathways under physiological conditions?
Methodological Answer:
- Software Tools: Use ACD/Labs Percepta or Zeneth for in silico degradation modeling.
- Key Pathways Predicted:
| Pathway | Likelihood (QSPR) |
|---|---|
| Hydrolysis | High |
| Photooxidation | Moderate |
Q. What strategies improve in vivo bioavailability for this hydrophobic peptide derivative?
Methodological Answer:
- Formulation: Nanoemulsions (e.g., 50–100 nm particles) using PLGA or liposomal carriers.
- Pharmacokinetic Testing:
Radiolabel with ¹⁴C (synthesize via ¹⁴C-acetyl chloride).
Measure plasma half-life in rodent models via scintillation counting .
Q. How can researchers address batch-to-batch variability in chiral purity?
Methodological Answer:
- Quality Control:
Chiral HPLC (Chirobiotic T column, 25°C, 1 mL/min).
Validate D/L ratio with Marfey’s reagent (post-derivatization LC-MS).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
